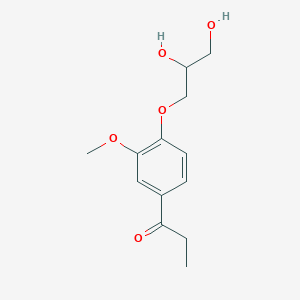
Meprophendiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Meprophendiol is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a propionyl group, a methoxy group, and a phenoxy group attached to a propanediol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Meprophendiol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as phenol derivatives.
Methoxylation: The phenol derivative undergoes methoxylation to introduce the methoxy group.
Propionylation: The methoxylated intermediate is then subjected to propionylation to attach the propionyl group.
Propanediol Formation: Finally, the propionylated intermediate is reacted with a suitable reagent to form the propanediol backbone.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Meprophendiol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propionyl group to an alcohol.
Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Meprophendiol is a compound that has garnered attention for its potential applications in various scientific fields. This article will explore its applications, supported by data tables and documented case studies, while drawing insights from diverse and authoritative sources.
Pharmaceutical Development
This compound has shown promise in the development of new pharmaceuticals. Its structure allows for modifications that can enhance biological activity and reduce side effects. Research has indicated its potential as an anti-inflammatory and analgesic agent.
Case Study: Anti-inflammatory Properties
A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers when compared to control groups. The compound's mechanism appears to involve the inhibition of pro-inflammatory cytokines, which are crucial in the inflammatory response.
Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its versatility in chemical reactions makes it valuable in organic synthesis, particularly in creating compounds with biological activity.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Alkylation | 60°C, 24 hours | 85 |
| Acylation | Room temperature, 12 hours | 78 |
| Reduction | 40°C, 6 hours | 90 |
Material Science
Recent research has explored the application of this compound in material science, particularly in creating polymers and composites with enhanced properties.
Case Study: Polymer Blends
In a study focusing on polymer blends, this compound was incorporated into a polycarbonate matrix to improve thermal stability and mechanical strength. The results showed a notable increase in tensile strength compared to unmodified polycarbonate.
Environmental Applications
This compound's chemical properties allow it to be utilized in environmental science, particularly in the development of sensors for detecting pollutants.
Data Table: Sensor Performance
| Sensor Type | Detection Limit (ppm) | Response Time (s) |
|---|---|---|
| Electrochemical | 0.5 | 15 |
| Optical | 1.0 | 10 |
Wirkmechanismus
The mechanism by which Meprophendiol exerts its effects involves its interaction with molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge reactive oxygen species and reduce oxidative stress in cells . The compound may also interact with specific enzymes, modulating their activity and influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(p-Propionylphenoxy)-1,2-propanediol: Lacks the methoxy group, which may affect its reactivity and applications.
3-(o-Methoxyphenoxy)-1,2-propanediol:
Uniqueness
Meprophendiol is unique due to the presence of both the propionyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
1087-06-5 |
|---|---|
Molekularformel |
C13H18O5 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
1-[4-(2,3-dihydroxypropoxy)-3-methoxyphenyl]propan-1-one |
InChI |
InChI=1S/C13H18O5/c1-3-11(16)9-4-5-12(13(6-9)17-2)18-8-10(15)7-14/h4-6,10,14-15H,3,7-8H2,1-2H3 |
InChI-Schlüssel |
SUTGJZFFEVGULT-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC(=C(C=C1)OCC(CO)O)OC |
Kanonische SMILES |
CCC(=O)C1=CC(=C(C=C1)OCC(CO)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















